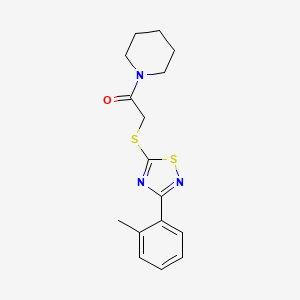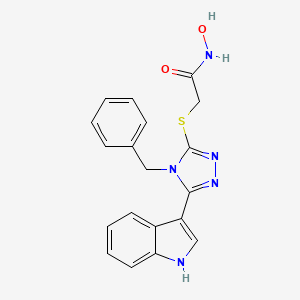
1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea, also known as NMPU, is a urea-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. NMPU has been shown to exhibit potent biological activity, making it a promising candidate for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. By inhibiting DPP-4, this compound may help to improve glucose control in patients with diabetes. This compound has also been shown to inhibit the activity of the receptor tyrosine kinase Axl, which is involved in the development and progression of cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. For example, this compound has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation in animal models of arthritis, and improve glucose control in animal models of diabetes. This compound has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea in scientific research is its potent biological activity, which makes it a promising candidate for the development of new therapeutic agents. This compound is also relatively easy to synthesize, making it more accessible to researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are many potential future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea. For example, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new therapeutic agents. Additionally, more research is needed to evaluate the safety and efficacy of this compound in animal and human studies. Other potential future directions for research on this compound include investigating its potential applications in the treatment of other diseases such as neurodegenerative disorders and infectious diseases. Overall, this compound is a promising compound that has the potential to make a significant impact in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea involves the reaction of 1-naphthalenylmethanamine with 2-(3-oxopiperazin-1-yl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The resulting product is then treated with urea to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential inhibitor of various enzymes and receptors involved in the development and progression of diseases such as cancer, diabetes, and Alzheimer's disease. This compound has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21-15-26(13-12-23-21)20-11-4-3-10-19(20)25-22(28)24-14-17-8-5-7-16-6-1-2-9-18(16)17/h1-11H,12-15H2,(H,23,27)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARTZUVMYNUDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2854287.png)


![N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2854290.png)






![3-[(4E)-4-[(E)-2-chlorobut-2-enylidene]-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B2854306.png)

